molecular formula C11H9FN2O B2766542 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2200853-87-6

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B2766542
CAS No.: 2200853-87-6
M. Wt: 204.204
InChI Key: LAMAXNUASLIDCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 5-fluoro-2-hydroxypyridine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 5-Fluoro-2-methoxypyridine
  • 2-Fluoro-5-fluoropyridine

Uniqueness

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science .

Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMAXNUASLIDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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